molecular formula C20H20N4O4S B12159997 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide

Cat. No.: B12159997
M. Wt: 412.5 g/mol
InChI Key: FRSSPIGMALONEN-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring, a sulfonamide group, and a methoxybenzamide moiety, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where the pyrimidine derivative reacts with a sulfonamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • 3,5-Dichloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-(pentyloxy)benzamide

Uniqueness

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methoxybenzamide

InChI

InChI=1S/C20H20N4O4S/c1-13-11-19(22-14(2)21-13)24-29(26,27)18-9-7-16(8-10-18)23-20(25)15-5-4-6-17(12-15)28-3/h4-12H,1-3H3,(H,23,25)(H,21,22,24)

InChI Key

FRSSPIGMALONEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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